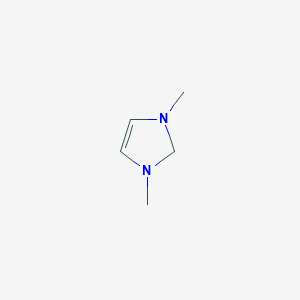

1H-Imidazole, 2,3-dihydro-1,3-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Imidazole, 2,3-dihydro-1,3-dimethyl- is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16218. The purity is usually 95%.

BenchChem offers high-quality 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, a series of novel thiadiazole–imidazole derivatives were synthesized and evaluated for their cytotoxicity against liver carcinoma cell lines (HEPG2-1). The results demonstrated that several compounds exhibited moderate to high anticancer activity with IC50 values ranging from 0.86 to 19.06 µM when compared to doxorubicin, a standard reference drug .

Mechanism of Action

The mechanism of action for these compounds often involves the disruption of cellular processes critical for cancer cell survival. The structure–activity relationship (SAR) studies indicated that specific substitutions on the imidazole ring significantly influenced the anticancer efficacy .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activities. They have been reported to exhibit effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of the imidazole moiety into new compounds has led to the development of promising antimicrobial agents .

Material Science

Fluorescent Probes

In material science, imidazole compounds are utilized in the development of fluorescent probes for detecting hydrogen sulfide in food products. These probes are essential for ensuring food safety and quality by enabling rapid detection of H2S levels in various food matrices such as meat and seafood . The versatility of imidazole derivatives in forming stable complexes makes them suitable candidates for sensor applications.

Polymer Chemistry

Imidazoles are also incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Their ability to form hydrogen bonds contributes to improved material performance in high-temperature applications.

Agricultural Chemistry

Pesticide Development

The synthesis of imidazole derivatives has led to advancements in pesticide formulations. These compounds demonstrate insecticidal properties and can be designed to target specific pests while minimizing environmental impact. Research indicates that certain imidazole-based pesticides show higher efficacy compared to traditional agents, leading to increased interest in their development .

Summary Table of Key Findings

Case Studies

Case Study 1: Anticancer Activity

A study published in Chemistry & Pharmaceutical Bulletin explored a series of thiadiazole–imidazole derivatives and their anticancer properties against HEPG2-1 cells. The results indicated that specific substitutions on the thiadiazole moiety enhanced anticancer activity, making these compounds potential candidates for further development in cancer therapy .

Case Study 2: Fluorescent Probes

Research conducted on the application of imidazole-based fluorescent probes demonstrated their effectiveness in detecting H2S levels in food products. The study emphasized the importance of these probes in ensuring food safety, highlighting their rapid response time and sensitivity .

Eigenschaften

CAS-Nummer |

14103-77-6 |

|---|---|

Molekularformel |

C5H12N2 |

Molekulargewicht |

100.16218 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.